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Compound of Interest

Compound Name: 1-Chloroisoquinoline-7-carbonitrile
CAS No.: 223671-30-5
Cat. No.: B2899408
Get Quote
. J

Focus Agents: Fasudil (HA-1077), H-89, Ripasudil (K-115)

Executive Summary

For researchers investigating the Rho-associated coiled-coil kinase (ROCK) and Protein
Kinase A (PKA) signaling axes, isoquinoline-based inhibitors are foundational tools. However,
their utility is often compromised by "historical inertia"—the continued use of older,
promiscuous compounds (like H-89) without adequate controls.

e Fasudil remains the clinical benchmark for ROCK inhibition but exhibits moderate potency
and significant cross-reactivity with PKA/PKG at higher concentrations.

» H-89, while marketed as a PKA inhibitor, is chemically "dirty." Its significant off-target activity
against ROCK and MSK1 renders it unsuitable as a sole validator of PKA pathway
involvement.

» Ripasudil represents the evolved generation: a fluorinated isoquinoline derivative with
superior potency (
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nM for ROCK2) and improved selectivity profiles, making it the preferred choice for precise
cytoskeletal interrogation.

The Isoquinoline Scaffold: Mechanism of Action

Isoquinoline sulfonamides function as Type | ATP-competitive inhibitors. They occupy the ATP-
binding pocket of the kinase catalytic domain. The isoquinoline ring mimics the adenine ring of
ATP, forming hydrogen bonds with the hinge region of the kinase.

The selectivity of these agents is determined by the substituents on the sulfonamide nitrogen,
which extend into the solvent-exposed region or hydrophobic back pockets. This structural
reality explains the frequent cross-reactivity between AGC kinases (PKA, PKG, PKC) and
ROCK, as their ATP-binding pockets share high structural homology.

Pathway Visualization: The Rho/ROCK/PKA Axis

The following diagram illustrates the intersecting pathways targeted by these inhibitors and the
downstream effectors (MLC, LIMK) that result in actin reorganization.
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Caption: The RhoA-ROCK and cAMP-PKA signaling cascades. Note the inhibitory crosstalk
(PKA inhibits RhoA) and the dual-inhibition potential of H-89.[1]

Comparative Performance Metrics
The following data aggregates consensus values from cell-free kinase assays. Note that

values shift depending on ATP concentration (due to competition);

is ATP-independent and generally more robust.

Feature Fasudil (HA-1077) H-89 Ripasudil (K-115)
Primary Target ROCK1 / ROCK2 PKA (Nominal) ROCK1/ ROCK2
ROCK2 Potency ( 1.9

~270 nM 19 nM
) M
PKA Potency ( 1.6 2.1

48 nM
) M M

o ) Poor (Equipotent for Poor (Hits High (>100-fold vs
Selectivity Ratio
ROCK/PKA) ROCK/MSKZ1) PKA)

Solubility (Water)

High (~100 mg/mL)

Low (Requires
DMSO)

Moderate (~79
mg/mL)

Clinical Status

Approved

Research Use Only

Approved (Glaucoma

(Vasospasm - Japan) - Japan)
] Hydroxyfasudil
Key Metabolite ) N/A N/A
(Active)

Critical Analysis

e Potency Gap: Ripasudil is approximately 100x more potent against ROCK2 than Fasudil.

This allows for lower dosing, reducing the risk of off-target toxicity in cell culture.

e The H-89 Paradox: H-89 inhibits ROCK2 (
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nM) with high affinity. If you use H-89 at the standard 10

M concentration to block PKA, you are also completely ablating ROCK activity. This
confounds data interpretation in cytoskeletal studies.

Selectivity & Off-Target Analysis

The "Dirty" Truth about H-89: While widely cited as a PKA inhibitor, H-89 is a promiscuous
isoquinoline.

e MSK1 Inhibition: H-89 inhibits MSK1 with similar potency to PKA. MSK1 regulates CREB;
thus, H-89 effects on gene transcription may be MSK1-mediated, not PKA-mediated.

e S6K1 Inhibition: It significantly inhibits S6 Kinase 1, impacting mTOR signaling interpretation.
Fasudil's Profile: Fasudil is a "pan-kinase" inhibitor at high doses.
e At 10

M, it inhibits PKA, PKG, and MLCK.

o Application Note: In vivo, Fasudil is metabolized to Hydroxyfasudil, which is slightly more
potent and has a longer half-life. When designing animal studies, pharmacokinetic modeling
must account for this active metabolite.

Ripasudil’'s Advantage: Ripasudil was chemically optimized (fluorination) to fit the ROCK
binding pocket more tightly than the generic isoquinoline scaffold, drastically reducing its affinity
for PKA (

M) and PKC (
M).

Experimental Validation Protocols

As a Senior Scientist, | recommend the following protocols to validate inhibitor activity. The
Mobility Shift Assay is preferred for in vitro biochemistry due to its ratiometric precision, while
MYPT1 Phosphorylation is the gold standard for cellular validation.
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A. In Vitro: Microfluidic Mobility Shift Assay

Theory: This assay separates phosphorylated peptide substrates from non-phosphorylated
ones based on charge difference. It eliminates the need for radioisotopes (

) and provides direct conversion rates.

Protocol:
» Buffer Prep: Use HEPES (50 mM, pH 7.5), 0.01% Brij-35, 10 mM

,and 1 mM EGTA.

o Critical: Fresh DTT (2 mM) must be added immediately before use to prevent enzyme
oxidation.

e Substrate: Use a fluorescently labeled peptide substrate specific to ROCK (e.g., S6-peptide
or Long S6).

e Reaction Assembly:
o Mix Kinase (ROCK2, ~5 nM final) + Inhibitor (Variable conc.) + Substrate (2
M).
o Initiate with ATP (

apparent, usually 10-50

M).
e Incubation: 60 minutes at Room Temperature.
e Termination: Add EDTA (20 mM) to chelate

and stop the reaction.

» Detection: Load onto a microfluidic electrophoresis chip (e.g., Caliper/PerkinElmer LabChip).

o Readout: Calculate % Conversion = Product / (Product + Substrate).
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o Analysis: Plot % Inhibition vs. Log[Inhibitor] to derive

B. Cellular: Western Blot for p-MYPT1 (Thr696/853)

Theory: ROCK directly phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[2]
Inhibition of ROCK should result in a rapid dephosphorylation of MYPT1.

Protocol:
o Cell Culture: Plate cells (e.g., HUVEC or HelLa) to 70% confluence.
e Treatment:

o Pre-treat with Fasudil (10

M), Ripasudil (100 nM), or Vehicle (DMSO) for 30—60 mins.

o Stimulate Rho pathway (e.g., with LPA 1
M or Thrombin) for 5-15 mins.

e Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase
Inhibitor Cocktails (NaF,

)

o Expert Tip: ROCK effects are rapid. Lysis must be immediate to preserve phosphorylation
status.

e Western Blot:
o Primary Ab: Anti-phospho-MYPT1 (Thr853 is preferred for ROCK specificity over Thr696).
o Loading Control: Total MYPT1 or GAPDH.

e Quantification: Densitometry should show >50% reduction in p-MYPT1 signal with Ripasudil
treatment.
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Decision Matrix: Which Inhibitor to Use?

Experimental Goal Recommended Agent Rationale

. . ) ) Highest potency/selectivity
High-Precision ROCK Study Ripasudil (or Y-27632) i
ratio.

Extensive human safety data;
Clinical Translation (Stroke) Fasudil relevant for repurposing

studies.

Avoid H-89.[3] Use genetic

approaches or specific peptide

PKA Inhibition PKI (Peptide) o ]
inhibitors (PKI 14-22) to avoid
ROCK crosstalk.
] ] Clinically relevant standard of
Glaucoma Research Ripasudil o )
care in this domain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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